molecular formula C13H7ClF3NO3 B3032730 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene CAS No. 40718-13-6

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene

Cat. No.: B3032730
CAS No.: 40718-13-6
M. Wt: 317.65 g/mol
InChI Key: CKJFVJCOFJYOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes. It is composed of one nitrogen atom, one oxygen atom, two chlorine atoms, one trifluoromethylphenoxy group, and four hydrocarbon rings . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene plays a significant role in biochemical reactions, particularly in the nitration of aromatic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The compound’s nitro group can undergo reduction to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. The compound has been shown to affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, it can impact cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming covalent adducts that alter their function . The compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on various organs, including the liver, kidneys, and lungs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo phase I metabolism, primarily through oxidation by cytochrome P450 enzymes, to form reactive intermediates . These intermediates can be further metabolized through phase II reactions, such as conjugation with glutathione, glucuronic acid, or sulfate, to form more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. Its distribution can also be influenced by factors such as blood flow, tissue permeability, and the presence of other chemicals.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the mitochondria can impact mitochondrial function and energy production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-11-7-9(18(19)20)4-5-12(11)21-10-3-1-2-8(6-10)13(15,16)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJFVJCOFJYOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288387
Record name 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40718-13-6
Record name NSC55564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.